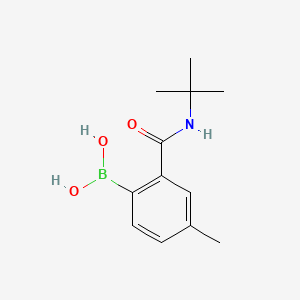

2-(T-Butylcarbamoyl)-4-methylphenylboronic acid

説明

特性

IUPAC Name |

[2-(tert-butylcarbamoyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-8-5-6-10(13(16)17)9(7-8)11(15)14-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEYETCZZMBIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681632 | |

| Record name | [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-94-4 | |

| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-methylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Carbamoyl Group Installation via Amide Coupling

The tert-butylcarbamoyl moiety is introduced via nucleophilic acyl substitution. Starting from 2-bromo-4-methylbenzoic acid, activation to the acid chloride (using SOCl) followed by reaction with tert-butylamine forms the amide intermediate. Subsequent borylation completes the synthesis.

Detailed Synthetic Procedures

Synthesis of 2-Bromo-4-methyl-N-(tert-butyl)benzamide

Step 1: Acid Chloride Formation

2-Bromo-4-methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 3 h. The resulting acyl chloride is isolated via solvent evaporation.

Step 2: Amide Formation

The acyl chloride is reacted with tert-butylamine (1.2 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. The product, 2-bromo-4-methyl-N-(tert-butyl)benzamide, is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Miyaura Borylation of 2-Bromo-4-methyl-N-(tert-butyl)benzamide

Reaction Conditions

-

Substrate: 2-Bromo-4-methyl-N-(tert-butyl)benzamide (1.0 equiv)

-

Boron source: BPin (1.5 equiv)

-

Catalyst: PdCl(dppf) (0.1 equiv)

-

Base: KOAc (3.0 equiv)

-

Solvent: 1,4-Dioxane/HO (4:1)

Workup

The reaction mixture is diluted with ethyl acetate, washed with brine, and dried over MgSO. The boronic ester intermediate is hydrolyzed using 1 M HCl to afford 2-(tert-butylcarbamoyl)-4-methylphenylboronic acid.

Yield : 48–60% (depending on catalyst loading and solvent system).

Catalytic Systems and Optimization

Palladium Catalysts

Comparative studies from patent literature highlight the efficacy of PdCl(dppf) in Miyaura borylation, offering superior yields over tetrakis(triphenylphosphine)palladium(0) (Table 1).

Table 1: Catalyst Screening for Miyaura Borylation

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| PdCl(dppf) | KOAc | Dioxane/HO | 58 |

| Pd(PPh) | NaCO | Toluene/EtOH | 40 |

| NiCl(dppf) | KPO | DMF/HO | <20 |

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dioxane) enhance Pd catalyst stability, while elevated temperatures (80–100°C) accelerate transmetallation. Prolonged reaction times (>12 h) mitigate protodeboronation, a common side reaction in boronic acid synthesis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/HO gradient) confirms >98% purity, with residual palladium <10 ppm (ICP-MS).

Challenges and Mitigation Strategies

Protodeboronation

The electron-withdrawing carbamoyl group increases boronic acid lability. Strategies include:

Regioselectivity in Borylation

Directed ortho-metalation (DoM) using methoxy directing groups ensures precise boronic acid positioning, though this requires additional synthetic steps.

Industrial-Scale Considerations

Patent US6433214B1 outlines a continuous flow process for analogous arylboronic acids, emphasizing catalyst recycling and solvent recovery. Key parameters:

-

Residence time : 30–60 min.

-

Pd leaching : <1 ppm via chelating resins.

化学反応の分析

Types of Reactions: 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to the corresponding borane using reducing agents such as sodium borohydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products:

Oxidation: Boronate esters, boronic anhydrides.

Reduction: Boranes.

Substitution: Biaryl compounds.

科学的研究の応用

Medicinal Chemistry Applications

1. Antihypertensive Agents

Research indicates that compounds similar to 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid can exhibit dual-acting antihypertensive properties. These compounds function as angiotensin II type 1 receptor antagonists and neprilysin inhibitors, providing a therapeutic approach to managing hypertension and related cardiovascular diseases .

2. Cancer Treatment

Boronic acids are increasingly recognized for their potential in cancer therapy. The ability of this compound to inhibit proteasomal activity has been investigated, highlighting its role in disrupting cellular processes that cancer cells rely on for survival. This mechanism has been explored in various cancer models, suggesting its utility as a therapeutic agent .

Organic Synthesis Applications

1. Cross-Coupling Reactions

The compound serves as a key reagent in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its effectiveness in these reactions can be attributed to its ability to form stable complexes with palladium catalysts, facilitating the coupling of aryl halides with boronic acids .

2. Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been employed as an intermediate for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its versatility allows chemists to manipulate it into various derivatives that can lead to new compounds with desirable biological activities .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antihypertensive Properties

A study demonstrated the efficacy of a related compound in reducing blood pressure by acting on the renin-angiotensin system. The findings suggest that incorporating boronic acid derivatives like this compound can enhance therapeutic outcomes in hypertensive patients .

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines by inhibiting the proteasome pathway. This mechanism was validated through a series of assays measuring cell viability and apoptosis markers .

作用機序

The mechanism of action of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can participate in cross-coupling reactions, forming stable carbon-carbon bonds.

類似化合物との比較

Table 1: Key Structural and Physical Properties of Selected Boronic Acids

Key Observations :

Substituent Position and Electronic Effects :

- The tert-butylcarbamoyl group at the ortho position in the target compound introduces steric hindrance, which may reduce reactivity in cross-coupling reactions compared to 4-methylphenylboronic acid. For example, in Suzuki reactions, steric bulk near the boronic acid group can lower yields due to reduced accessibility of the boron atom .

- The para-methyl group in 4-methylphenylboronic acid enhances electron density at the boron center, facilitating transmetalation in Suzuki reactions .

Hydrogen-Bonding and Supramolecular Interactions :

- Carbamoyl groups (e.g., in (4-(Dimethylcarbamoyl)phenyl)boronic acid) enable hydrogen bonding, which is critical in crystal engineering and sensor design . The tert-butylcarbamoyl group in the target compound may similarly engage in directed intermolecular interactions, though its steric bulk could limit packing efficiency.

Reactivity in Cross-Coupling Reactions :

- 4-Methylphenylboronic acid is widely used in Suzuki couplings, achieving near-quantitative yields under optimized conditions . In contrast, the target compound’s ortho-substituted carbamoyl group may necessitate longer reaction times or higher catalyst loading to achieve comparable yields.

生物活性

2-(T-Butylcarbamoyl)-4-methylphenylboronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₁₃H₁₈BNO₂. Its structure includes a boronic acid functional group, which is crucial for its biological interactions. The presence of the t-butylcarbamoyl group enhances its solubility and stability in biological systems.

1. Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of boronic compounds on prostate cancer cells (PC-3) and normal fibroblast cells (L929). The results indicated that at concentrations of 5 µM, the viability of PC-3 cells decreased significantly to 33%, while L929 cells maintained a viability of 95% . This selective cytotoxicity suggests a potential therapeutic window for boronic acids in cancer treatment.

| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|

| 0.5 | 80 | 95 |

| 1 | 65 | 92 |

| 2 | 50 | 85 |

| 5 | 33 | 71 |

2. Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. Studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains.

- Research Findings : In tests against Staphylococcus aureus, Escherichia coli, and Candida albicans, boronic acid derivatives displayed inhibition zones ranging from 7 to 13 mm, demonstrating their potential as antimicrobial agents .

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. Boronic acids have shown promising results in various antioxidant assays.

- Experimental Data : In antioxidant assays using methods such as DPPH and ABTS, phenylboronic-based ligands exhibited significant activity comparable to standard antioxidants like α-Tocopherol .

The mechanism by which boronic acids exert their biological effects often involves the formation of reversible covalent bonds with diols in biomolecules, influencing enzyme activity and cellular signaling pathways. The ability to modulate protein interactions makes these compounds valuable in therapeutic applications.

Q & A

What are the recommended methods for synthesizing 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid while avoiding boroxin formation?

Answer:

Synthesis of this compound requires careful control of reaction conditions to prevent boroxin formation, a common issue with boronic acids under elevated temperatures or dehydration. A multi-step approach is recommended:

Protection of the amine group : Use tert-butyl carbamate (Boc) to protect the amine during synthesis, ensuring stability during subsequent reactions .

Boronic acid introduction : Employ Suzuki-Miyaura coupling or directed ortho-metalation to install the boronic acid moiety.

Purification : Avoid silica gel chromatography due to irreversible binding; instead, use recrystallization or preparative HPLC .

Storage : Store under inert atmosphere at low temperatures (-20°C) to minimize boroxin formation .

How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation of dust. If skin contact occurs, wash immediately with soap and water .

- Storage : Keep in airtight, moisture-resistant containers under nitrogen or argon. Store at -20°C in a desiccator to prevent hydrolysis or oxidation. Avoid prolonged storage due to gradual degradation .

What strategies can mitigate competing side reactions when using this compound in cross-coupling reactions?

Answer:

The steric bulk of the T-butylcarbamoyl group can slow coupling efficiency. Optimize using:

- Catalyst selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3, which tolerate steric hindrance .

- Base choice : Potassium carbonate or Cs₂CO₃ in THF/water mixtures enhances reactivity.

- Temperature : Reactions at 80–100°C improve kinetics but monitor for decomposition .

- Molar ratios : Maintain a 1:1.2 substrate-to-boronic acid ratio to minimize homocoupling .

How does the steric bulk of the T-butylcarbamoyl group affect binding interactions in biochemical assays?

Answer:

The T-butyl group introduces steric hindrance, which can reduce binding affinity to target biomolecules (e.g., carbohydrates or enzymes) but improves selectivity. For example:

- Carbohydrate binding : The bulky group may restrict access to cis-diol motifs, requiring structural optimization of the boronic acid scaffold .

- Protein interactions : X-ray crystallography (e.g., PDB studies) can reveal binding site accommodation. Computational docking simulations are recommended to predict steric clashes .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the T-butyl group (δ ~1.3 ppm for nine equivalent protons) and boronic acid moiety (broad peak for B-OH) .

- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (calculated for C₁₂H₁₈BNO₃: 243.14 g/mol).

- X-ray crystallography : Resolves steric effects and confirms boronic acid geometry .

How can researchers resolve discrepancies in catalytic activity data observed with this boronic acid derivative?

Answer:

Contradictions in reactivity may arise from:

- Impurity profiles : Re-test purity via HPLC and NMR. Trace water or solvents (e.g., THF) can deactivate the boronic acid .

- Reaction conditions : Standardize oxygen-free environments (use Schlenk lines) and pre-dry solvents.

- Control experiments : Compare with structurally similar boronic acids (e.g., 4-tert-Butylphenylboronic acid) to isolate steric/electronic effects .

- Reproducibility : Document exact molar ratios, catalyst batches, and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。